![molecular formula C14H12N2OS B3034437 5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-75-6](/img/structure/B3034437.png)
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
The compound “5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one”. More research is needed to fully understand its reactivity .Scientific Research Applications
- Background : Researchers have designed and synthesized thieno[2,3-d]pyrimidine-derived compounds to target VEGFR-2 (vascular endothelial growth factor receptor 2), a protein involved in angiogenesis and tumor growth .
- In Vitro Testing : These compounds were tested in vitro to assess their ability to inhibit VEGFR-2 and prevent cancer cell growth. Among them, Compound 18 exhibited strong anti-VEGFR-2 potential (IC50 = 0.084 μM) and effectively inhibited cancer cell lines (MCF-7 and HepG2) .
- Mechanism of Action : Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells. It increased BAX expression and decreased Bcl-2 levels, leading to apoptosis. Additionally, it upregulated caspase-8 and caspase-9 .
- Computational Insights : Molecular docking and dynamics simulations confirmed the structural and energetic features of the VEGFR-2-Compound 18 complex. DFT studies provided insights into its electronic properties. Overall, Compound 18 shows promise as an anticancer agent .
- Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) : Basic DTP units, along with derivatives like fused DTP and lactam/imide conjugated heterocycles, improve open-circuit voltage (V_OC), short-circuit current (J_SC), and fill factor in organic solar cells .
- Molecular Docking : Computational studies positioned these compounds in the active site of the epidermal growth factor receptor (EGFR). They hold promise as novel EGFR kinase inhibitors .
Anticancer Properties
Organic Photovoltaics
EGFR Kinase Inhibition
Safety And Hazards
Future Directions
The future directions for research on “5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be explored .
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIJZJZRRWJHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210850 | |
Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
17537-75-6 | |
Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17537-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.